4-Propylthio-1,2-phenylenediamine 4-Propylthio-1,2-phenylenediamine An impurity of Albendazole
Brand Name: Vulcanchem
CAS No.: 66608-52-4
VCID: VC21351274
InChI: InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
SMILES: CCCSC1=CC(=C(C=C1)N)N
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol

4-Propylthio-1,2-phenylenediamine

CAS No.: 66608-52-4

Cat. No.: VC21351274

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Propylthio-1,2-phenylenediamine - 66608-52-4

CAS No. 66608-52-4
Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
IUPAC Name 4-propylsulfanylbenzene-1,2-diamine
Standard InChI InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3
Standard InChI Key YXXYBJDTATZCOJ-UHFFFAOYSA-N
SMILES CCCSC1=CC(=C(C=C1)N)N
Canonical SMILES CCCSC1=CC(=C(C=C1)N)N
Appearance Solid Powder

PropertyValueSource
Molecular Weight182.29 g/mol (free base)
Hydrochloride Molecular Weight218.75 g/mol
InChI KeyYXXYBJDTATZCOJ-UHFFFAOYSA-N

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for anthelmintic drugs . Its unique substitution pattern enables diverse reactivity, making it valuable in organic chemistry and medicinal research.

Synthesis and Preparation Methods

The industrial synthesis of 4-propylthio-1,2-phenylenediamine involves a multi-step process starting from nitro-precursors. A representative method is outlined below:

Key Synthetic Route

  • Starting Material: 2-Nitro-4-propylthioaniline (CAS 2089381-52-0) is used as the precursor .

  • Reduction Step: Catalytic hydrogenation or chemical reduction with nickel-aluminum alloy (Ni-Al) in the presence of ammonium chloride (NH₄Cl) under controlled heating .

  • Purification: Post-reaction workup includes filtration, extraction with organic solvents (e.g., ethyl acetate or dichloromethane), and drying .

Table 1: Reaction Parameters and Yields from Patent Examples

EmbodimentNi-Al Amount (mol)Temperature (°C)SolventYield (%)
10.2 mol80–90Water95.6
20.1 mol80–90Water93.4

The choice of solvent (water vs. dichloromethane) and catalyst loading significantly impacts yield. Higher catalyst amounts (0.2 mol Ni-Al) achieve near-quantitative conversion, while lower loads (0.1 mol) reduce yields marginally .

Chemical and Physical Properties

Reactivity Profile

4-Propylthio-1,2-phenylenediamine exhibits reactivity typical of aromatic diamines, with additional sulfur-related transformations:

Reaction TypeReagents/ConditionsProductsApplications
OxidationH₂O₂, KMnO₄Disulfides, sulfoxidesFunctional group interconversion
ReductionNi-Al, Mg metalPrimary aminesIntermediate synthesis
SubstitutionHalides, acyl chloridesHalogenated/acylated derivativesPharmaceutical intermediates

The propylthio group enhances electron density on the benzene ring, facilitating electrophilic substitution at specific positions .

Physicochemical Properties

  • Solubility: Soluble in polar aprotic solvents (e.g., dichloromethane) and moderately soluble in water .

  • Stability: Sensitive to oxidation; prolonged exposure to air may lead to sulfide formation .

Applications in Pharmaceutical Synthesis

Role in Albendazole Production

4-Propylthio-1,2-phenylenediamine is a pivotal intermediate in the synthesis of albendazole, a broad-spectrum anthelmintic drug. The reaction with isocyanatophosphoryl dichloride derivatives forms benzodiazaphosphole scaffolds, which are further modified to yield the active pharmaceutical ingredient .

Emerging Applications

  • Dye Intermediates: Used in synthesizing aromatic dyes due to its electron-rich structure .

  • Polymer Chemistry: Serves as a monomer in polyamine synthesis for materials science applications .

Hazard StatementCategoryPrecautionary Measures
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Respiratory Tract Irritation3H335: May cause respiratory irritation

Research Findings and Emerging Applications

Mechanistic Insights

Recent studies highlight the compound’s role in cyclization reactions with phosphoryl carbamates/thiocarbamates to form heterocyclic derivatives . These derivatives are explored for bioactivity in parasitic infections and enzymatic inhibition pathways.

Industrial Challenges

  • Purity Control: Trace impurities (e.g., unreacted nitro precursors) require stringent purification protocols .

  • Scalability: Large-scale synthesis demands optimized catalyst-to-substrate ratios to maintain efficiency .

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